molecular formula C7H9ClF3N3 B13136813 (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

Cat. No.: B13136813
M. Wt: 227.61 g/mol
InChI Key: ITHVBSRLVAHKFR-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride typically involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction yields highly functionalized 4-trifluoromethyl pyridazines without the use of heavy metal catalysts . The reaction conditions are mild, and the methodology is compatible with a variety of functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of base-promoted annulation reactions ensures a high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m1./s1

InChI Key

ITHVBSRLVAHKFR-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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